3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine
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Overview
Description
3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3rd position and a piperazine ring substituted with a 4-chlorophenyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine typically involves the reaction of 3-chloropyridazine with 1-(4-chlorophenyl)piperazine. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 3rd position of the pyridazine ring can be replaced by nucleophiles such as amines and thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It has been used as a tool compound in biological studies to understand the mechanisms of action of related compounds and to explore new therapeutic targets.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, thereby influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(4-chlorophenyl)pyridazine: A structurally similar compound with a simpler structure lacking the piperazine ring.
4-(4-Chlorophenyl)piperazine: A related compound with a piperazine ring substituted with a 4-chlorophenyl group but lacking the pyridazine ring.
Uniqueness
3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine is unique due to the presence of both the pyridazine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H14Cl2N4 |
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Molecular Weight |
309.2 g/mol |
IUPAC Name |
3-chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C14H14Cl2N4/c15-11-1-3-12(4-2-11)19-7-9-20(10-8-19)14-6-5-13(16)17-18-14/h1-6H,7-10H2 |
InChI Key |
VWNDMJHSZLBGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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